(2-Phenylcyclopropyl)methanol chemical properties
(2-Phenylcyclopropyl)methanol chemical properties
This guide details the chemical properties, synthetic pathways, and mechanistic applications of (2-Phenylcyclopropyl)methanol , a critical scaffold in medicinal chemistry and physical organic research.[1]
[1][2][3][4][5]
Introduction & Significance
(2-Phenylcyclopropyl)methanol (CAS: 61826-40-2 / 936-98-1) is a strained carbocyclic alcohol featuring a cyclopropane ring substituted with a phenyl group and a hydroxymethyl moiety.[1] It serves two primary roles in modern chemical research:
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Mechanistic Probe ("Radical Clock"): Due to the high rate of ring opening of the cyclopropylcarbinyl radical/cation, this molecule is a gold-standard probe for detecting radical intermediates in enzymatic reactions (e.g., Cytochrome P450 mechanisms).[1]
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Synthetic Scaffold: It acts as a precursor for complex heterocycles (e.g., tetrahydropyrans via Prins cyclization) and is a bioisostere for allylic alcohols in drug design, offering improved metabolic stability.[1]
Physicochemical Properties
The molecule exists primarily as cis and trans diastereomers. The trans isomer is thermodynamically more stable and more commonly utilized in mechanistic studies to minimize steric clash between the phenyl and hydroxymethyl groups.
| Property | Value / Description |
| IUPAC Name | [(1S,2S)-2-phenylcyclopropyl]methanol (for trans) |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Boiling Point | 91–96 °C @ 0.3 Torr (Vacuum Distillation) |
| Density | 1.044 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; low solubility in water.[1][2] |
| Flash Point | >110 °C (Predicted) |
| Stereochemistry | Two chiral centers; trans-isomer (racemic or enantiopure) is standard. |
Synthetic Methodologies
High-purity synthesis typically relies on the reduction of the corresponding carboxylic acid or ester. The stereochemistry is established during the formation of the cyclopropane ring (often via Simmons-Smith or diazoacetate addition).
Protocol: Reduction of trans-2-Phenylcyclopropanecarboxylic Acid
Objective: Selective reduction of the carboxylic acid moiety to the primary alcohol without opening the cyclopropane ring.
Reagents:
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Substrate: trans-2-Phenylcyclopropanecarboxylic acid[1]
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Reducing Agent: Sodium Borohydride (NaBH₄) activated by Boron Trifluoride Etherate (BF₃[1][3]·OEt₂) or Lithium Aluminum Hydride (LiAlH₄).[1]
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Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Workflow:
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Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
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Dissolution: Dissolve trans-2-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous THF at 0 °C.
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Activation: Add NaBH₄ (1.5 eq) in portions.
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Addition: Dropwise add BF₃·OEt₂ (1.5 eq) over 30 minutes, maintaining temperature < 5 °C. Note: This generates diborane in situ, a potent reducing agent.[1]
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Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
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Quench: Cool to 0 °C. Carefully add water followed by 1M HCl to destroy excess hydride.
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3][4]
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Purification: Kugelrohr distillation (90 °C @ 0.8 mm) yields the pure alcohol.[4]
Visualization: Synthetic Pathway
Chemical Reactivity & Mechanisms
The defining feature of (2-phenylcyclopropyl)methanol is the cyclopropylcarbinyl rearrangement . The cyclopropane ring is highly strained (~27.5 kcal/mol). When a radical or cation is generated at the exocyclic methyl position, the ring rapidly opens to relieve this strain.
The "Radical Clock" Mechanism
In enzymatic studies (e.g., P450 hydroxylation), this molecule distinguishes between radical and cationic pathways.[1]
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Intact Product: If the mechanism is rapid "oxygen rebound" (concerted), the cyclopropane ring remains closed.
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Rearranged Product: If a discrete radical/cation intermediate forms, it rearranges to the homoallylic alkene (1-phenylbut-3-en-1-ol ) before oxygen rebound can occur.[1]
Rate Constant: The ring opening of the trans-phenylcyclopropylcarbinyl radical occurs at
Visualization: Rearrangement Pathway
Prins Cyclization (Synthetic Application)
Beyond mechanistic studies, the alcohol serves as a precursor for 2,6-disubstituted tetrahydropyrans.[1][2] Under Lewis acid catalysis (e.g., SnCl₄), the alcohol condenses with aldehydes. The mechanism involves the formation of an oxocarbenium ion followed by cyclization, utilizing the cyclopropane ring as a latent alkene equivalent.
Medicinal Chemistry Applications
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Bioisostere: The cyclopropane ring is often used to replace ethyl or vinyl groups to restrict conformation and prevent metabolic oxidation at the benzylic position.
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MAO Inhibitors: The structural motif is closely related to Tranylcypromine (Parnate), a monoamine oxidase inhibitor.[1] The alcohol is a key intermediate in the synthesis of tranylcypromine analogues.
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Metabolic Stability: Unlike a standard alkyl chain, the cyclopropyl group resists simple aliphatic hydroxylation, though it can undergo P450-mediated ring opening as described above.[1]
References
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Biosynth. (2-Phenylcyclopropyl)methanol Product Profile. Retrieved from
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ChemicalBook. (2-Phenylcyclopropyl)methanol Chemical Properties and Synthesis. Retrieved from
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Organic Syntheses. Synthesis of (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. Coll. Vol. 10, p.613 (2004). Retrieved from [1]
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PubChem. Compound Summary: (2-phenylcyclopropyl)methanol.[1] Retrieved from
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Yadav, V. K., et al. 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Chemical Communications.[1][2] Retrieved from
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Newcomb, M., et al. Radical Clock Substrates, Their C-H Hydroxylation Mechanism by Cytochrome P450. J. Am. Chem. Soc. Retrieved from
